Cas no 150033-85-5 (4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)-)
![4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)- structure](https://it.kuujia.com/scimg/cas/150033-85-5x500.png)
150033-85-5 structure
Nome del prodotto:4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)-
4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)-
- Cycloshizukaol A
- 4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a
- 4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl
- 4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid, 1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo
- 4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid, 1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)- (9CI)
- CID 74962398
- dimethyl (2S,5R,7S,8R,12S,15R,17S,18R,19S,24S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.2^{8,11.0^{4,9.0^{5,7.0^{15,17.0^{18,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate
- 150033-85-5
- Dimethyl 19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate
- AKOS040762582
- DA-52239
- CYCLOSHIZUKAOl
-
- Inchi: InChI=1S/C32H36O8/c1-29(27(37)39-5)11-15-13-7-17(13)32(4)20(15)10-22(24(34)26(32)36)30(2,28(38)40-6)12-16-14-8-18(14)31(3)19(16)9-21(29)23(33)25(31)35/h9-10,13-14,17-18,25-26,35-36H,7-8,11-12H2,1-6H3/t13-,14-,17-,18-,25+,26+,29-,30-,31+,32+/m1/s1
- Chiave InChI: YSPXFYFVBVEVBW-WCQVQBNASA-N
- Sorrisi: COC([C@]1(C2C([C@H](O)[C@]3([C@@H]4C[C@@H]4C(=C3C=2)C[C@](C(OC)=O)(C)C2C([C@H](O)[C@@]3(C)[C@@H]4C[C@@H]4C(=C3C=2)C1)=O)C)=O)C)=O
Proprietà calcolate
- Massa esatta: 548.24100
- Massa monoisotopica: 548.241
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 40
- Conta legami ruotabili: 4
- Complessità: 1370
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 127A^2
Proprietà sperimentali
- Colore/forma: Yellow powder
- Densità: 1.40±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Insuluble (3.2E-7 g/L) (25 ºC),
- PSA: 127.20000
- LogP: 2.78400
4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE97319-5mg |
Cycloshizukaol A |
150033-85-5 | 5mg |
$785.00 | 2024-04-20 | ||
TargetMol Chemicals | TN5351-5mg |
Cycloshizukaol A |
150033-85-5 | 5mg |
¥ 4420 | 2024-07-20 | ||
TargetMol Chemicals | TN5351-1 ml * 10 mm |
Cycloshizukaol A |
150033-85-5 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5351-5 mg |
Cycloshizukaol A |
150033-85-5 | 5mg |
¥5965.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5351-5 mg |
Cycloshizukaol A |
150033-85-5 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
TargetMol Chemicals | TN5351-1 mL * 10 mM (in DMSO) |
Cycloshizukaol A |
150033-85-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 |
4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)- Letteratura correlata
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
150033-85-5 (4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)-) Prodotti correlati
- 51102-42-2(8-Methyl-3,8-diazabicyclo[3.2.1]octane)
- 1049391-40-3(N-2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethylbenzenesulfonamide)
- 921835-13-4(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenyl)acetamide)
- 2171608-18-5(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methylcyclohexyl)propanoic acid)
- 2680760-38-5(Methyl 1-{[(benzyloxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate)
- 1803852-39-2(Methyl 2-fluoro-6-iodopyridine-3-acetate)
- 2092613-45-9(2-Bromo-3-chloro-5-nitrobenzaldehyde)
- 603940-97-2(2-amino-3-(5-methylpyridin-2-yl)propanoic acid)
- 2172493-27-3(2-2-cyclobutyl-N-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid)
- 1539796-22-9(1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid)
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
